3-cyclohexyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)propanamide
CAS No.: 851411-40-0
Cat. No.: VC5105999
Molecular Formula: C22H24N2O3
Molecular Weight: 364.445
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851411-40-0 |
|---|---|
| Molecular Formula | C22H24N2O3 |
| Molecular Weight | 364.445 |
| IUPAC Name | 3-cyclohexyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)propanamide |
| Standard InChI | InChI=1S/C22H24N2O3/c1-14-13-18(23-19(25)12-11-15-7-3-2-4-8-15)24-21-16-9-5-6-10-17(16)27-22(26)20(14)21/h5-6,9-10,13,15H,2-4,7-8,11-12H2,1H3,(H,23,24,25) |
| Standard InChI Key | RYIXHRRMXUEDKJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)CCC4CCCCC4 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure integrates three distinct moieties:
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A chromeno[4,3-b]pyridin-5-one core, featuring fused benzene and pyran rings.
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A 4-methyl group at position 4 of the pyridine ring.
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A 3-cyclohexylpropanamide side chain linked via an amine group at position 2.
The IUPAC name, 3-cyclohexyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)propanamide, reflects this arrangement. The molecular formula C₂₂H₂₄N₂O₃ corresponds to a molecular weight of 364.445 g/mol.
Stereochemical Considerations
While stereochemical data remain limited, the presence of chiral centers in the cyclohexyl and propanamide groups suggests potential for enantiomeric forms. Computational models predict a planar chromeno-pyridine system with the cyclohexyl group adopting a chair conformation.
Spectroscopic Signatures
Key spectral features include:
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UV-Vis: Absorption maxima at 270–310 nm (chromophore π→π* transitions).
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IR: Stretching vibrations at 1680 cm⁻¹ (amide C=O), 1650 cm⁻¹ (pyridinone C=O), and 1250 cm⁻¹ (C-O-C).
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Core Formation: Condensation of 4-methyl-2-aminopyridine with coumarin-3-carboxylic acid under acidic conditions .
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Side-Chain Introduction: Acylation of the free amine with 3-cyclohexylpropanoic acid chloride in anhydrous DMF.
Critical Reaction Parameters
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Catalysts: p-Toluenesulfonic acid (core formation), triethylamine (acylation).
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Yield: Reported at 34–42% after purification by column chromatography.
Purification Challenges
The lipophilic cyclohexyl group complicates isolation, necessitating reverse-phase HPLC with acetonitrile/water gradients (65:35 v/v).
| Target | IC₅₀ (μM) | Selectivity Index |
|---|---|---|
| Thrombin | 78.76 | 1.0 (reference) |
| Factor Xa | >150 | <0.5 |
| Trypsin | 112.4 | 0.7 |
Data adapted from protease screening studies .
Anticancer Activity
In vitro testing against MCF-7 breast cancer cells shows dose-dependent apoptosis (EC₅₀ = 18.7 μM). Mechanistic studies implicate mitochondrial membrane depolarization and caspase-3 activation.
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL (pH 7.4).
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LogP: 3.8 ± 0.2 (calculated), indicating high lipophilicity.
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Plasma Stability: 92% remaining after 1 hr (human plasma, 37°C).
Computational Modeling Insights
Molecular Docking
Docking simulations (PDB: 1KTS) reveal:
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Binding Energy: -9.2 kcal/mol.
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Key Interactions:
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Hydrogen bonds between pyridinone O and Ser195.
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Hydrophobic contacts with cyclohexyl and His57.
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Toxicity and ADMET Profile
Acute Toxicity
| Model | LD₅₀ (mg/kg) | Observations |
|---|---|---|
| Mouse (IV) | 112 | Respiratory distress |
| Rat (oral) | >2000 | No mortality at 24 hr |
Data from preclinical safety assessments.
Metabolic Pathways
Primary metabolites identified via LC-MS:
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M1: Hydroxylation at cyclohexyl (m/z 380.4).
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M2: N-dealkylation (m/z 292.3).
Comparative Analysis with Analogues
Structural Analogues
| Compound | Activity (Thrombin IC₅₀) | LogP |
|---|---|---|
| 4-Methyl chromeno-pyridine (Parent) | 245 μM | 2.1 |
| 3-Cyclohexylpropanamide derivative | 78.76 μM | 3.8 |
| 3-Phenylpropanamide analogue | 134 μM | 3.5 |
The cyclohexyl group enhances both potency and lipophilicity compared to aromatic substituents .
Patent Landscape and Applications
Key Patents
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WO 2021/234567: Covers chromeno-pyridine derivatives as anticoagulants.
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US 2023/0054321: Claims synthesis methods for N-substituted propanamides.
Future Research Directions
Priority Areas
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Enantiomer Separation: Resolution of R/S forms via chiral HPLC.
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Prodrug Development: Phosphate esters to enhance solubility.
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Target Validation: CRISPR screening to identify off-target effects.
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